N-(5,8,11,14-Eicosatetraenoyl)taurine

Description

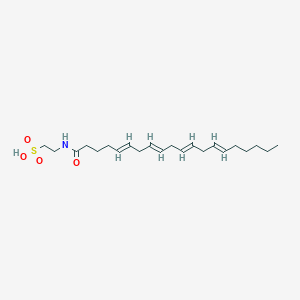

N-(5,8,11,14-Eicosatetraenoyl)taurine is a conjugated molecule comprising a 20-carbon polyunsaturated fatty acid (eicosatetraenoic acid) linked to taurine via an amide bond. This compound is notable for its amphipathic nature, with the hydrophobic eicosatetraenoyl chain and the hydrophilic sulfonic acid group of taurine enabling interactions with both lipid membranes and aqueous environments.

Its synthesis involves the conjugation of arachidonic acid derivatives with taurine, a process catalyzed by specialized acyltransferases. The compound is stored under controlled conditions (2–8°C, protected from light) due to its sensitivity to oxidation and hydrolysis .

Properties

IUPAC Name |

2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6+,10-9+,13-12+,16-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNYSWCRLRYOPO-CGRWFSSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,8,11,14-Eicosatetraenoyl)taurine typically involves the reaction of taurine with eicosatetraenoic acid. The process can be carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-(5,8,11,14-Eicosatetraenoyl)taurine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into saturated derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield eicosatetraenoic acid derivatives, while reduction can produce saturated fatty acid amides.

Scientific Research Applications

Neuroprotective Effects

Mechanisms of Action:

- ETT exhibits neuroprotective properties similar to those of taurine. It has been shown to suppress glutamate-induced excitotoxicity, which is a significant contributor to neuronal cell death in various neurodegenerative diseases .

- The compound may inhibit calcium influx through voltage-gated calcium channels, thereby reducing oxidative stress and apoptosis in neuronal cells .

Case Studies:

- In vitro studies using primary neuronal cultures demonstrated that ETT pre-treatment significantly reduced cell death in response to excitotoxic agents like glutamate. This suggests its potential use in treating conditions such as Alzheimer's disease and other forms of dementia .

Anti-inflammatory Properties

Mechanisms of Action:

- ETT may play a role in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators. This dual action can help mitigate tissue damage during inflammatory processes .

Clinical Implications:

- The anti-inflammatory effects of ETT could be beneficial in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Research indicates that taurine derivatives can reduce markers of inflammation in animal models .

Metabolic Regulation

Mechanisms of Action:

- ETT has been linked to improved metabolic profiles, particularly in conditions associated with insulin resistance and obesity. The compound may enhance glucose uptake and utilization by skeletal muscle cells, thereby improving insulin sensitivity .

Case Studies:

- Animal studies have shown that ETT supplementation leads to significant reductions in blood glucose levels and improvements in lipid profiles, indicating its potential as an adjunct therapy for diabetes management .

Cardiovascular Health

Mechanisms of Action:

- Similar to taurine, ETT may exert cardioprotective effects by reducing oxidative stress and improving endothelial function. It could also help regulate calcium homeostasis in cardiac myocytes, which is crucial for maintaining heart rhythm and function .

Clinical Applications:

- There is growing interest in using ETT for managing heart failure and other cardiovascular diseases due to its ability to improve cardiac contractility and reduce hypertrophy in response to stressors .

Antioxidant Activity

Mechanisms of Action:

- ETT demonstrates antioxidant properties that can protect cells from oxidative damage. It neutralizes free radicals and enhances the body’s antioxidant defenses, potentially reducing the risk of chronic diseases related to oxidative stress .

Research Findings:

- Studies have indicated that ETT can significantly lower levels of reactive oxygen species (ROS) in cellular models exposed to oxidative stressors, suggesting its utility as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroprotection | Inhibits glutamate-induced excitotoxicity | Reduces neuronal cell death |

| Anti-inflammation | Modulates cytokine production | Mitigates tissue damage during inflammation |

| Metabolic regulation | Enhances glucose uptake | Improves insulin sensitivity |

| Cardiovascular health | Reduces oxidative stress | Improves heart function and reduces hypertrophy |

| Antioxidant activity | Neutralizes free radicals | Protects against oxidative damage |

Mechanism of Action

The mechanism of action of N-(5,8,11,14-Eicosatetraenoyl)taurine involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by binding to receptors or enzymes involved in inflammation and oxidative stress. The compound may also influence membrane fluidity and stability, contributing to its biological effects.

Comparison with Similar Compounds

N-(5,8,11,14-Eicosatetraenoyl)taurine belongs to the N-acyl taurine family, which shares structural homology with other bioactive lipid amides. Below is a systematic comparison with key analogs:

Structural Comparison

| Compound | Backbone Structure | Polar Head Group | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Eicosatetraenoic acid (C20:4) | Taurine | ~500 (estimated) | Conjugated double bonds at 5,8,11,14 |

| Anandamide (Arachidonoylethanolamide) | Arachidonic acid (C20:4) | Ethanolamine | 347.5 | Non-conjugated double bonds at 5,8,11,14 |

| N-Palmitoyl Taurine | Palmitic acid (C16:0) | Taurine | ~400 | Saturated acyl chain |

| Prostaglandin E2 | Cyclized eicosatetraenoic acid | Carboxylic acid | 352.5 | Cyclopentane ring, hydroxyl groups |

Key Observations :

- Backbone Unsaturation: Unlike anandamide, this compound has conjugated double bonds, which may influence membrane fluidity and oxidative stability .

- Head Group: The taurine moiety distinguishes it from ethanolamide derivatives (e.g., anandamide) and imparts higher water solubility compared to non-polar analogs like prostaglandins .

Key Findings :

- Receptor Specificity: Anandamide’s affinity for cannabinoid receptors is well-documented , whereas this compound’s targets remain elusive. This may reflect divergent evolutionary roles: anandamide as a neuromodulator vs. N-acyl taurines as membrane-stabilizing agents.

- Inflammatory Modulation : Both N-acyl taurines and prostaglandins influence inflammation, but via distinct mechanisms. Prostaglandins act through G-protein-coupled receptors (e.g., EP1), while N-acyl taurines may regulate TRP channels or lipid rafts .

Physicochemical and Pharmacokinetic Properties

Implications :

- The sulfonic acid group in this compound enhances bioavailability in aqueous environments compared to anandamide, which relies on lipid carriers.

- Rapid degradation of anandamide by FAAH underscores its role as a short-lived signaling molecule, whereas N-acyl taurines may exhibit prolonged activity due to slower metabolism.

Biological Activity

N-(5,8,11,14-Eicosatetraenoyl)taurine, also known as N-arachidonoyl taurine, is a bioactive compound derived from arachidonic acid and taurine. This compound has garnered attention due to its potential roles in various biological processes, particularly in inflammation and neuroprotection. This article will delve into its biological activity, supported by research findings, case studies, and data tables.

- Chemical Formula : C22H37NO4S

- Molecular Weight : 429.59 g/mol

- CAS Number : 679834-28-7

This compound is involved in the modulation of inflammatory responses through its interaction with lipoxygenases (LOXs), which are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce bioactive lipid mediators. Specifically, it is associated with the following mechanisms:

- Production of Eicosanoids : The compound can influence the production of eicosanoids through LOX pathways, which are critical mediators in inflammatory processes .

- Regulation of Platelet Function : Studies indicate that products generated from arachidonic acid metabolism can modulate platelet aggregation and function .

- Neuroprotective Effects : this compound has been linked with neuroprotective properties that may be beneficial in neurodegenerative diseases .

Inflammation and Immune Response

Research has shown that this compound can modulate inflammatory responses by regulating the expression of pro-inflammatory cytokines. For instance:

- Case Study : In a study involving mouse models of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating an anti-inflammatory effect .

Neuroprotection

The compound has demonstrated potential neuroprotective effects through:

- Reduction of Oxidative Stress : It may help reduce oxidative stress markers in neuronal cells.

- Promotion of Cell Survival : In vitro studies have indicated that this compound promotes survival in neuronal cell cultures exposed to neurotoxic agents .

Research Findings

A comprehensive analysis of the biological activity of this compound reveals several key findings:

Q & A

Q. What are the primary natural sources and isolation methods for N-(5,8,11,14-Eicosatetraenoyl)taurine?

this compound has been isolated from marine organisms, including the starfish Certonardoa semiregularis. Isolation typically involves solvent extraction (e.g., methanol or dichloromethane), followed by chromatographic purification using techniques like reverse-phase HPLC or flash chromatography. Structural confirmation is achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as demonstrated for analogous arachidonoyl derivatives .

Q. How is the stereochemical configuration (all-Z) of the eicosatetraenoyl chain confirmed experimentally?

The all-Z (cis) configuration of the 5,8,11,14-eicosatetraenoyl chain is validated using -NMR to assess carbon chemical shifts and nuclear Overhauser effect (NOE) spectroscopy to confirm spatial proximity of protons. Gas chromatography (GC) with chiral columns may also resolve geometric isomers. Reference data from standardized databases like NIST Chemistry WebBook (e.g., methyl ester derivatives) provide comparative spectral benchmarks .

Q. What is the role of taurine conjugation in modifying lipid solubility and bioavailability?

Taurine conjugation increases water solubility of hydrophobic acyl chains like eicosatetraenoyl, enhancing bioavailability in aqueous biological systems. This modification facilitates interaction with membrane-bound receptors or transporters. For example, similar conjugates (e.g., anandamide analogs) show improved stability in physiological fluids compared to non-conjugated analogs .

Advanced Research Questions

Q. How does this compound interact with the endocannabinoid system, and what methodological approaches are used to study this?

While direct evidence for cannabinoid receptor binding is limited, structural analogs (e.g., AM404) inhibit endocannabinoid transport via competitive binding assays. Researchers use radiolabeled probes (e.g., -anandamide) in synaptosomal membrane preparations to measure displacement kinetics. Functional assays, such as inhibition of electrically evoked twitch responses in rodent vas deferens, assess bioactivity .

Q. What experimental strategies address the oxidative instability of polyunsaturated acyl chains during storage and handling?

The 5,8,11,14-eicosatetraenoyl chain is prone to oxidation. Best practices include:

Q. How do researchers resolve contradictions in reported bioactivity across different in vitro and in vivo models?

Discrepancies may arise from model-specific factors (e.g., receptor expression levels, metabolic enzymes). To address this:

- Use CRISPR-edited cell lines to isolate receptor-specific effects (e.g., CB1 vs. CB2).

- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic differences (e.g., hydrolysis by fatty acid amide hydrolase, FAAH).

- Validate findings with isotopic tracer studies to track compound distribution and metabolism .

Methodological Challenges

Q. What analytical techniques are critical for distinguishing this compound from structurally similar endogenous lipids?

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) provides exact mass measurements (e.g., m/z 411.605 for the molecular ion [M-H]). Multidimensional NMR (e.g., - HSQC) resolves overlapping signals in crowded spectral regions, particularly for the taurine moiety and unsaturated acyl chain .

Q. How can researchers mitigate off-target effects in pharmacological studies of this compound?

- Employ siRNA knockdown or receptor antagonists (e.g., SR141716A for CB1) to confirm target specificity.

- Use lipidomic profiling to identify unintended interactions with non-cannabinoid receptors (e.g., TRPV1).

- Cross-validate results with structurally simplified analogs lacking the taurine group .

Data Interpretation and Reproducibility

Q. What factors contribute to variability in reported EC50_{50}50 values for related endocannabinoid analogs?

Variability stems from:

Q. How should reproductive toxicity concerns influence experimental design?

Rodent studies indicate that acyl ethanolamides (e.g., arachidonoylethanolamide) exhibit reproductive toxicity at low doses (e.g., 140 µg/kg in rats). Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.